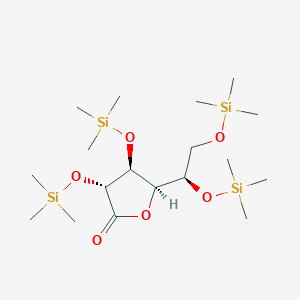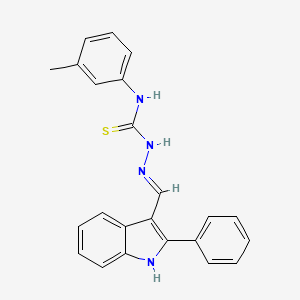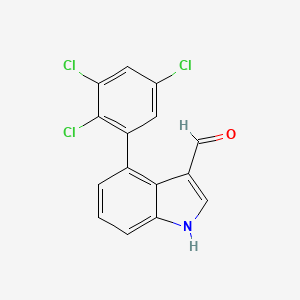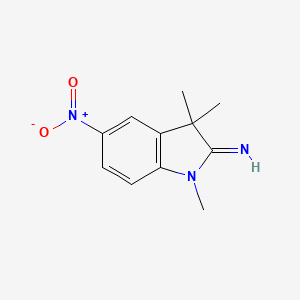![molecular formula C7H3ClN2OS B13115562 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that features both thiophene and pyrimidine rings in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines under mild heating
Major Products
Substitution: Formation of substituted thieno[3,2-d]pyrimidines.
Oxidation: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-methanol.
Condensation: Formation of imines or hydrazones
科学研究应用
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
相似化合物的比较
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar core structure but with different functional groups, leading to different chemical properties and applications.
2,4-Dichlorothieno[2,3-d]pyrimidine:
属性
分子式 |
C7H3ClN2OS |
|---|---|
分子量 |
198.63 g/mol |
IUPAC 名称 |
2-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-2-6-5(10-7)1-4(3-11)12-6/h1-3H |
InChI 键 |
WIXQOGZTBCMEQP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=CN=C(N=C21)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


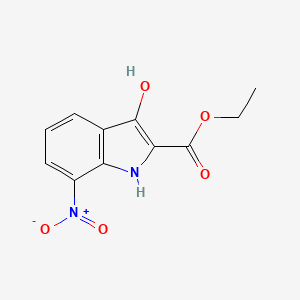
![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
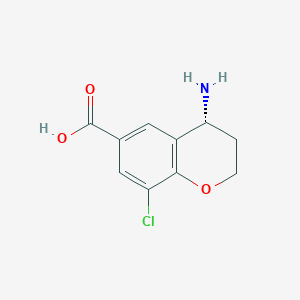
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
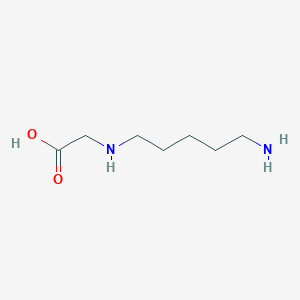
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
